A Comprehensive Technical Guide to 2-(Dimethylamino)-4-methylphenol Hydrochloride: Synthesis, Properties, and Applications
A Comprehensive Technical Guide to 2-(Dimethylamino)-4-methylphenol Hydrochloride: Synthesis, Properties, and Applications
Senior Application Scientist Note: Extensive research for the chemical "4-(Dimethylamino)-2-methylphenol hydrochloride" did not yield a registered CAS number or substantial technical data. It is highly probable that the nomenclature intended was for the isomeric compound, 2-(Dimethylamino)-4-methylphenol hydrochloride , for which there is documented scientific information. This guide will, therefore, focus on this well-characterized isomer, providing an in-depth exploration of its synthesis, properties, and potential applications for researchers, scientists, and drug development professionals.
Section 1: Chemical Identity and Physicochemical Properties
1.1 Chemical Identification
2-(Dimethylamino)-4-methylphenol hydrochloride is a substituted aminophenol that serves as a versatile building block in organic synthesis. Its core structure consists of a phenol ring substituted with a dimethylamino group at the ortho position and a methyl group at the para position. The hydrochloride salt form enhances its stability and solubility in aqueous media.
| Parameter | Value | Source |
| CAS Number | 2648956-39-0 | [1] |
| IUPAC Name | 2-(dimethylamino)-4-methylphenol;hydrochloride | [1] |
| Synonyms | 2-Dimethylamino-p-cresol hydrochloride | [1] |
| Molecular Formula | C₉H₁₄ClNO | [1] |
| Molecular Weight | 187.66 g/mol | [1] |
| InChI Key | KBAOWLAEVNBULX-UHFFFAOYSA-N | [1] |
1.2 Physicochemical Properties
The physicochemical properties of 2-(Dimethylamino)-4-methylphenol hydrochloride are crucial for its handling, storage, and application in various experimental settings.
| Property | Value | Source |
| Physical Form | Solid | |
| Solubility | Soluble in water and certain organic solvents. | [2] |
| Storage Temperature | Room Temperature |
Section 2: Synthesis and Mechanistic Insights
The synthesis of 2-(Dimethylamino)-4-methylphenol is most commonly achieved through the Mannich reaction, a fundamental three-component condensation reaction in organic chemistry.[3][4] This reaction involves the aminoalkylation of an acidic proton, in this case, on the phenol ring, using formaldehyde and a secondary amine, such as dimethylamine.[5][6]
2.1 The Mannich Reaction Mechanism
The reaction proceeds via a two-stage mechanism:
-
Formation of the Iminium Ion: Formaldehyde reacts with dimethylamine to form a highly reactive electrophilic species known as the Eschenmoser salt precursor, or iminium ion.[3][4]
-
Electrophilic Aromatic Substitution: The electron-rich phenol ring of 4-methylphenol (p-cresol) acts as a nucleophile, attacking the iminium ion. This substitution occurs preferentially at the ortho position to the hydroxyl group due to its activating and directing effects.[3][4]
Caption: Mechanism of the Mannich reaction for the synthesis of 2-(Dimethylamino)-4-methylphenol.
2.2 Experimental Protocol for Synthesis
This protocol provides a representative method for the synthesis of the parent compound, 2-((Dimethylamino)methyl)-4-methylphenol, which can be subsequently converted to its hydrochloride salt.
Materials:
-
4-methylphenol (p-cresol)
-
Formaldehyde (37% aqueous solution)
-
Dimethylamine (40% aqueous solution)
-
Ethanol (solvent)
-
Hydrochloric acid
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-methylphenol (1 equivalent) in ethanol.
-
Cool the solution in an ice bath to maintain a temperature below 10°C.
-
Slowly add dimethylamine (1.1 equivalents) to the cooled solution, followed by the dropwise addition of formaldehyde (1.1 equivalents).
-
After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with hydrochloric acid.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography or recrystallization.
-
To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent and treat with a solution of hydrochloric acid. The salt will precipitate and can be collected by filtration.
Caption: General workflow for the synthesis of 2-(Dimethylamino)-4-methylphenol hydrochloride.
Section 3: Applications in Research and Drug Development
Substituted aminophenols are a class of compounds with a broad range of biological activities, making them valuable scaffolds in drug discovery.[7][8]
3.1 Role as a Synthetic Intermediate
2-(Dimethylamino)-4-methylphenol hydrochloride serves as a key intermediate in the synthesis of more complex molecules. The presence of three reactive sites—the hydroxyl group, the amino group, and the aromatic ring—allows for a variety of chemical modifications. These derivatives are explored for their potential as:
-
Antimicrobial Agents: Aminophenol derivatives have shown activity against various bacterial and fungal strains.[7][9]
-
Antioxidants: The phenol moiety can act as a radical scavenger, and this activity can be tuned by the nature of the substituents on the ring.[5][7]
-
Anti-inflammatory Agents: Some substituted aminophenols have demonstrated the ability to modulate inflammatory pathways.[7]
-
Anticancer Agents: Certain aminophenol derivatives have exhibited cytotoxic effects against various cancer cell lines.[5][10]
-
Ligands for Metal Complexes: The aminophenol structure can act as a ligand to form metal complexes with potential applications in catalysis and medicine.[11]
3.2 Potential Biological Activities
While specific biological data for 2-(Dimethylamino)-4-methylphenol hydrochloride is limited in publicly available literature, the broader class of substituted aminophenols has been extensively studied. Their biological activities are often attributed to their ability to participate in redox cycling, interact with biological macromolecules, and mimic the structures of endogenous signaling molecules.[7]
Caption: Potential therapeutic applications derived from the 2-(Dimethylamino)-4-methylphenol scaffold.
Section 4: Safety, Handling, and Storage
4.1 Hazard Identification
Based on data for closely related aminophenol compounds, 2-(Dimethylamino)-4-methylphenol hydrochloride should be handled as a hazardous substance.
| Hazard | Classification | Source |
| Acute Toxicity (Oral) | Harmful if swallowed. | [12] |
| Acute Toxicity (Dermal) | Harmful in contact with skin. | [12] |
| Skin Corrosion/Irritation | Causes skin irritation. | [13] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [13] |
| Respiratory Irritation | May cause respiratory irritation. | [13] |
GHS Pictogram:
Signal Word: Warning[13]
4.2 Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves.
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[14]
4.3 Storage
Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[13]
Section 5: References
-
Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]
-
Amidino substituted 2-aminophenols: biologically important building blocks for the amidino-functionalization of 2-substituted benzoxazoles. (n.d.). Royal Society of Chemistry. Retrieved March 10, 2026, from [Link]
-
Mannich reaction mechanism for phenols. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]
-
Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]
-
Base-Catalyzed Phenol-Mannich Condensation of Preformed Cesium Iminodiacetate. The Direct Synthesis of Calcein Blue AM and Related Acyloxymethyl Esters. (2023). ACS Publications. Retrieved March 10, 2026, from [Link]
-
SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]
-
Aminophenol – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 10, 2026, from [Link]
-
Aminophenol Market Share & Industry Statistics 2033. (2024). The Brainy Insights. Retrieved March 10, 2026, from [Link]
-
Safety data sheet. (2019). C.P.A Chem. Retrieved March 10, 2026, from [Link]
-
2-(Dimethylamino)-4-methylphenol hydrochloride. (n.d.). PubChem. Retrieved March 10, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. (n.d.). PubMed. Retrieved March 10, 2026, from [Link]
-
P-Aminophenol Unveiled: The Hidden Science Behind Its Distinct Physical Properties. (2026). Industry Journal. Retrieved March 10, 2026, from [Link]
-
Method of producing 2-[(dimethylamino)methyl]phenol. (2010). Google Patents. Retrieved March 10, 2026, from
-
Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol. (n.d.). Google Patents. Retrieved March 10, 2026, from
-
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. (2021). MDPI. Retrieved March 10, 2026, from [Link]
-
Synthesis of 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol Schiff base. (2013). ResearchGate. Retrieved March 10, 2026, from [Link]
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